3-(Formylamino)-4-hydroxybenzaldehyde
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Description
Synthesis Analysis
The synthesis of 3-(Formylamino)-4-hydroxybenzaldehyde-related compounds involves etherification and polymerization processes. For example, bis-aldehyde monomers were synthesized through etherification of 4-fluorobenzaldehyde with derivatives of 4-hydroxybenzaldehyde and subsequently polymerized to yield electrically conductive poly(azomethine)s (Hafeez et al., 2019). Additionally, an isotopically labeled variant was synthesized for molecular imaging purposes, highlighting the compound's relevance in biological research (Collins et al., 2016).
Molecular Structure Analysis
The molecular structure of 3-(Formylamino)-4-hydroxybenzaldehyde and its derivatives has been characterized using spectroscopic techniques such as FT-IR, NMR, and single-crystal X-ray diffraction. These techniques reveal the compound's planar geometry and the delocalization of charges across the molecule, affecting its physical and chemical properties (Stamboliyska et al., 2003).
Chemical Reactions and Properties
3-(Formylamino)-4-hydroxybenzaldehyde undergoes various chemical reactions, including cleavage, acylation, and condensation, to produce a wide range of products. These reactions are influenced by catalysts, solvents, and reactants, demonstrating the compound's versatility in synthetic chemistry (Kokubo et al., 1999).
Physical Properties Analysis
The physical properties of 3-(Formylamino)-4-hydroxybenzaldehyde and its polymers, such as solubility, melting point, and crystallinity, are crucial for their application in materials science. These properties are often studied through spectroscopic methods and thermal analysis, providing insights into the compound's stability and behavior under different conditions (Hafeez et al., 2019).
Chemical Properties Analysis
The chemical properties of 3-(Formylamino)-4-hydroxybenzaldehyde, including its reactivity, stability, and interaction with other molecules, are essential for its use in chemical synthesis and material applications. Studies on its reactivity with alkynes, alkenes, or allenes highlight the compound's utility in organic synthesis and its potential for creating novel materials and chemicals (Kokubo et al., 1999).
Safety And Hazards
This involves studying the toxicity, flammability, environmental impact, and other safety-related aspects of the compound.
Future Directions
This involves discussing potential future research directions, applications, or improvements related to the compound.
Please note that the availability of this information can vary greatly depending on how extensively the compound has been studied. If you have a different compound or a more specific question about this compound, feel free to ask!
properties
IUPAC Name |
N-(5-formyl-2-hydroxyphenyl)formamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO3/c10-4-6-1-2-8(12)7(3-6)9-5-11/h1-5,12H,(H,9,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BZVYYZKPTBKNEW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=O)NC=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.15 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-formyl-2-hydroxyphenyl)formamide |
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